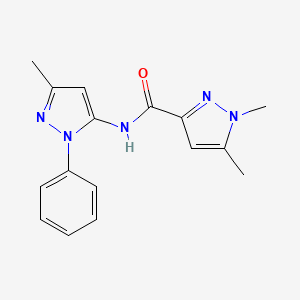
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide, also known as 1,5-DM-PP, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. 1,5-DM-PP has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2) and thus may be useful in the treatment of inflammation and pain. It may also act as an inhibitor of the enzyme monoamine oxidase (MAO) and thus may be useful in the treatment of depression.
Biochemical and Physiological Effects
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In studies, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
实验室实验的优点和局限性
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. A limitation is that its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
未来方向
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has potential for a variety of future research directions. These include further studies of its mechanism of action, its effects on various diseases, its potential use in drug development, and its potential use in the treatment of inflammation and pain. Additionally, further research could be done to explore its potential antioxidant properties and its potential use in the prevention of oxidative damage to cells. Finally, further research could be done to explore its potential use in the treatment of depression and other mental health conditions.
合成方法
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has been synthesized through a variety of methods. One method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carbaldehyde with dimethylformamide (DMF) in the presence of sodium hydroxide to form the corresponding hydrazone, which is then reacted with ethyl chloroformate in the presence of pyridine to form 1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with dimethylformamide (DMF) in the presence of sodium hydroxide to form the corresponding hydrazone, which is then reacted with ethyl chloroformate in the presence of pyridine to form 1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide.
科学研究应用
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used in studies of the metabolism of fatty acids and in the study of the effects of various environmental toxins on the body.
属性
IUPAC Name |
1,5-dimethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-9-15(21(18-11)13-7-5-4-6-8-13)17-16(22)14-10-12(2)20(3)19-14/h4-10H,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAWLUBFVGLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B6537421.png)
![N-benzyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B6537423.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6537430.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6537437.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537445.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide](/img/structure/B6537449.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6537454.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537461.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6537470.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6537482.png)
![4-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537506.png)
![methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6537511.png)
![4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537512.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)